1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide typically involves the following steps:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the pyridin-4-yl group: This step often involves nucleophilic substitution reactions.
Formation of the carboxamide group: This can be done through amidation reactions using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological properties.
Uniqueness
1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide is unique due to the presence of the pyridin-4-yl group and the carboxamide functionality, which can impart specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-19-14-5-3-2-4-12(14)13(10-15(19)20)16(21)18-11-6-8-17-9-7-11/h2-10H,1H3,(H,17,18,21) |
InChI Key |
FCPWJCVLJLPLCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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